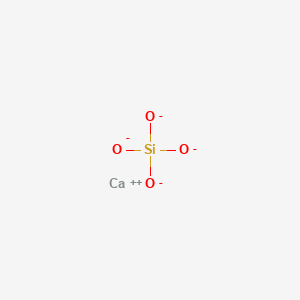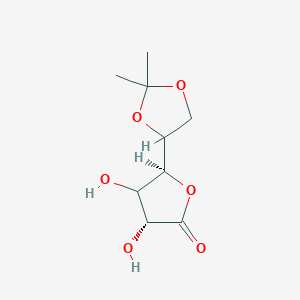
L-Gulonic acid, 5,6-O-(1-methylethylidene)-, g-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-O-Isopropylidene-L-gulono-1,4-lactone: is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.20 g/mol . It is a derivative of L-gulonic acid and is often used as a starting material for the synthesis of various compounds . The compound is characterized by its white to off-white solid appearance and is slightly soluble in methanol and water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5,6-O-Isopropylidene-L-gulono-1,4-lactone typically involves the protection of the hydroxyl groups of L-gulonic acid with isopropylidene groups. One common method involves the reaction of L-gulonic acid with acetone in the presence of an acid catalyst to form the isopropylidene derivative .
Industrial Production Methods: Industrial production methods for 5,6-O-Isopropylidene-L-gulono-1,4-lactone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-O-Isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium periodate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of L-gulonic acid derivatives.
Reduction: Formation of L-gulonolactone alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
5,6-O-Isopropylidene-L-gulono-1,4-lactone is widely used in scientific research due to its versatility:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways involving L-gulonic acid.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 5,6-O-Isopropylidene-L-gulono-1,4-lactone involves its conversion to active metabolites in biological systems. The compound interacts with specific enzymes and metabolic pathways, leading to the formation of biologically active molecules. These interactions can influence various physiological processes, including antioxidant activity and cellular metabolism .
Comparaison Avec Des Composés Similaires
- L-gulonic acid gamma-lactone
- 5,6-O-Isopropylidene-D-gulonic acid gamma-lactone
- 2,3:5,6-Di-O-isopropylidene-L-gulonolactone
- 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone
Uniqueness: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is unique due to its specific isopropylidene protection, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H14O6 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(3R,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4?,5?,6-,7-/m1/s1 |
Clé InChI |
JNTPPVKRHGNFKM-TVVDDFTJSA-N |
SMILES isomérique |
CC1(OCC(O1)[C@@H]2C([C@H](C(=O)O2)O)O)C |
SMILES canonique |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14112962.png)
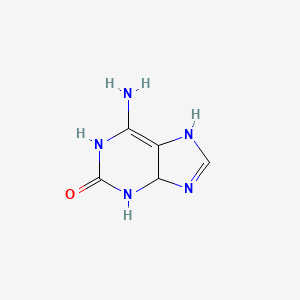
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)
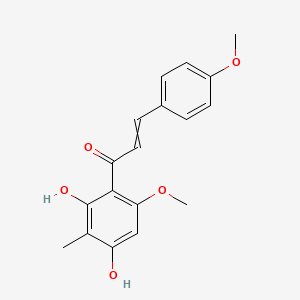
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B14112981.png)
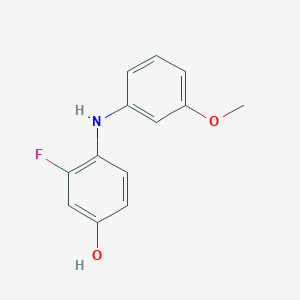
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
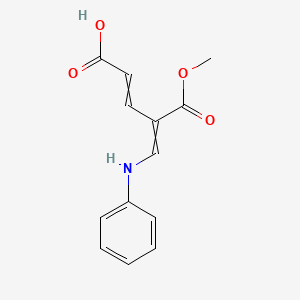
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)

